N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a tetrahydrothiophene ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Benzamide Core: The benzamide core is introduced through a condensation reaction between an amine and a benzoyl chloride derivative.
Attachment of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOPROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE
Uniqueness
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29NO7S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H29NO7S/c1-5-31-19-8-6-7-17(13-19)23(25)24(18-9-10-32(26,27)15-18)14-16-11-20(28-2)22(30-4)21(12-16)29-3/h6-8,11-13,18H,5,9-10,14-15H2,1-4H3 |
InChI Key |
DSQPCPIDCRBZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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